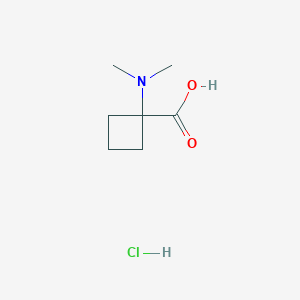
1-(二甲氨基)环丁烷-1-羧酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of cyclobutane derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of a boronated cyclobutanone, a potential BNCT agent, was achieved through monoalkylation and a 2 + 2 cycloaddition using dichloroketene, followed by reductive dechlorination and hydrolization to yield the final product . Similarly, the synthesis of all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid was accomplished starting from a chirally derivatized unsaturated γ-lactam, using a photochemical [2+2] cycloaddition reaction, followed by chromatographic separation and hydrolysis . These methods could potentially be adapted for the synthesis of "1-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride."
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is often determined using spectroscopic and X-ray crystallographic methods. For example, the structure of cis-1-amino-3-hydroxymethyl-cyclobutane-1-carboxylic acid was elucidated using these techniques, revealing the relative stereochemistry of the compound . Additionally, the planarity of the cyclobutane ring in dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was studied, showing a slightly distorted square-planar arrangement, which could be relevant when considering the molecular geometry of "1-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride" .
Chemical Reactions Analysis
Cyclobutane derivatives can undergo various chemical reactions. The addition of carboxylic acids to 2-dimethylamino-3,3-dimethyl-1-azirine resulted in rearranged N-acyl derivatives, demonstrating the reactivity of dimethylamino groups in ring systems . Moreover, the reaction of 1-aryl-1,4-dihydropyridines with dimethyl acetylenedicarboxylate to form hexahydrocyclopenta[cyclobuta]pyrroles indicates the potential for cyclobutane rings to participate in complex reaction pathways . These reactions could provide insights into the reactivity of "1-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride."
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives can be influenced by their molecular structure. For example, the presence of hydrogen bonding and van der Waals interactions in the crystal packing of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate contributes to the stabilization of the structure . These interactions are critical to understanding the solubility, melting point, and other physical properties of cyclobutane derivatives, which would also be relevant for "1-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride."
科学研究应用
衍生物的合成和结构研究:
- 对映异构合成序列已经制备了(+)-和(-)-2-氨基环丁烷-1-羧酸的衍生物。这些化合物展示了环丁烷环作为结构促进单元的能力,由于强分子内氢键而显示出高刚性 (Izquierdo 等人,2005).
抗生素和抗肿瘤物质合成:
- 已经使用曼尼希反应实现了某些不饱和酮羧酸的合成,包括2-(二甲氨基甲基)-3-酮丁烷-1-羧酸盐酸盐。这些化合物在抗生素和抗肿瘤物质的开发中具有潜在应用 (Kinoshita & Umezawa,1960).
环丁烷基团的性质和合成:
- 该化合物所属的环丁烷基团对各种试剂表现出显着的耐受性,并表现出有趣的立体化学。了解这些性质对于基于环丁烷的化合物的合成和应用至关重要 (Uff,1964).
水性介质中的生物偶联机理:
- 在使用类似化合物1-乙基-3-(3-(二甲氨基)丙基)碳二亚胺盐酸盐进行生物偶联的酰胺形成研究中,发现羧酸酐的存在对于酰胺形成至关重要。这一发现与生物化学研究中的生物偶联过程相关 (Nakajima & Ikada,1995).
光反应性聚酯合成:
- 关于合成一种新的光反应性聚酯的研究,其中包含一个环丁烷环,对开发具有特定光反应特性的材料具有重要意义。这些进展在材料科学和工程学中很重要 (Nishikubo 等人,1995).
油田疏水化特性:
- 已经研究了与本化合物相关的羧酸N-[3-(二甲氨基)丙基]酰胺作为阳离子表面活性剂在油田井底地层疏水化中的潜力。这一应用在石油工业中具有重要意义 (Vlasova 等人,2017).
安全和危害
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 . These statements provide guidance on how to handle and store the compound safely.
属性
IUPAC Name |
1-(dimethylamino)cyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8(2)7(6(9)10)4-3-5-7;/h3-5H2,1-2H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYIFZTULHWXSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-ethoxyethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2509728.png)
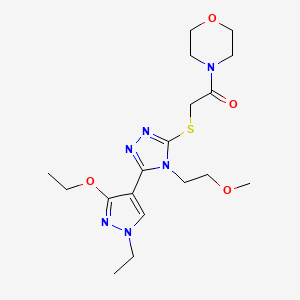
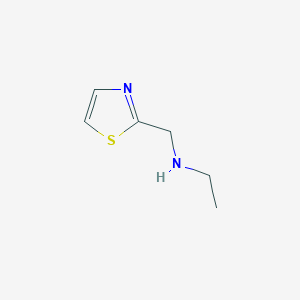
![2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B2509731.png)
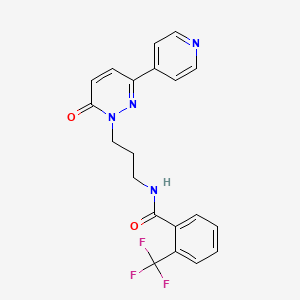
![1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2509733.png)
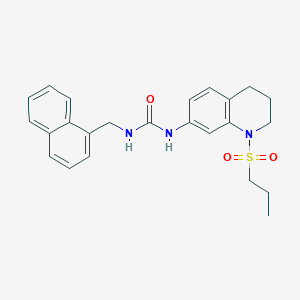

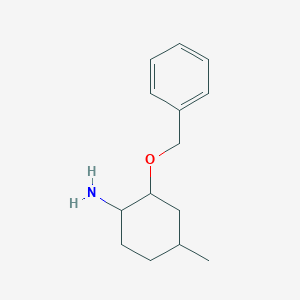
![ethyl 1-(5-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-pyridinyl)-4-piperidinecarboxylate](/img/structure/B2509741.png)
![3,4-difluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2509744.png)
![3-(Dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acrylonitrile](/img/structure/B2509747.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethanone](/img/structure/B2509749.png)